molecular formula C11H14ClN5O2S B10837408 2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo(3,2-d)pyrimidin-4-one hydrochloride monohydrate CAS No. 163217-78-5

2,6-Diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo(3,2-d)pyrimidin-4-one hydrochloride monohydrate

Cat. No.: B10837408
CAS No.: 163217-78-5
M. Wt: 315.78 g/mol
InChI Key: VBKYPHWLFBRNLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI-972 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through nucleophilic substitution and subsequent modifications to introduce the desired functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of CI-972 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

CI-972 undergoes various chemical reactions, including:

    Oxidation: CI-972 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

CI-972 has a wide range of applications in scientific research:

Mechanism of Action

CI-972 exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme crucial for the salvage pathway of purine metabolism. By inhibiting this enzyme, CI-972 disrupts the proliferation of T cells, leading to immunosuppression. This mechanism is particularly useful in conditions where T cell activity needs to be controlled, such as in autoimmune diseases and organ transplantation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CI-972 is unique due to its selective inhibition of purine nucleoside phosphorylase and its oral bioavailability. This makes it a valuable tool in both research and therapeutic applications, offering advantages over other immunosuppressive agents that may have broader or less selective effects .

Properties

CAS No.

163217-78-5

Molecular Formula

C11H14ClN5O2S

Molecular Weight

315.78 g/mol

IUPAC Name

2,6-diamino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrate;hydrochloride

InChI

InChI=1S/C11H11N5OS.ClH.H2O/c12-9-6(3-5-1-2-18-4-5)7-8(14-9)10(17)16-11(13)15-7;;/h1-2,4,14H,3,12H2,(H3,13,15,16,17);1H;1H2

InChI Key

VBKYPHWLFBRNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)N.O.Cl

Origin of Product

United States

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